![molecular formula C16H18O4 B12579427 Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]- CAS No. 637752-26-2](/img/structure/B12579427.png)
Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benceno, 1,2-bis[2-(2-propinoiloxi)etoxi]-: es un compuesto químico con un anillo de benceno sustituido con dos grupos 2-(2-propinoiloxi)etoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Benceno, 1,2-bis[2-(2-propinoiloxi)etoxi]- típicamente implica la reacción de derivados de benceno con derivados de alcohol propargílico en condiciones específicas. La reacción a menudo requiere la presencia de una base para desprotonar el alcohol, facilitando el ataque nucleofílico al anillo de benceno. Las bases comunes utilizadas incluyen hidruro de sodio (NaH) o tert-butóxido de potasio (KOtBu).
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar reacciones a gran escala utilizando rutas sintéticas similares pero optimizadas para mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía en columna o la recristalización, se pueden emplear para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El Benceno, 1,2-bis[2-(2-propinoiloxi)etoxi]- puede sufrir reacciones de oxidación, típicamente utilizando reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3), lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C), convirtiendo los grupos alquino en alcanos.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir, donde el anillo de benceno reacciona con electrófilos como el bromo (Br2) o el ácido nítrico (HNO3) para formar derivados bromados o nitrados.
Reactivos y condiciones comunes:
Oxidación: KMnO4, CrO3, condiciones ácidas o básicas.
Reducción: H2, Pd/C, temperatura ambiente o temperaturas elevadas.
Sustitución: Br2, HNO3, ácidos de Lewis como AlCl3 como catalizadores.
Principales productos:
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcanos.
Sustitución: Derivados de benceno bromados o nitrados.
Aplicaciones Científicas De Investigación
Química: El Benceno, 1,2-bis[2-(2-propinoiloxi)etoxi]- se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la creación de nuevos materiales con propiedades específicas, como polímeros y cristales líquidos.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones entre moléculas pequeñas y macromoléculas biológicas. Sus derivados pueden servir como sondas o inhibidores en ensayos bioquímicos.
Medicina: Las aplicaciones potenciales en medicina incluyen el desarrollo de nuevos productos farmacéuticos. La estructura del compuesto se puede modificar para crear candidatos a fármacos con actividades biológicas específicas.
Industria: En el sector industrial, el Benceno, 1,2-bis[2-(2-propinoiloxi)etoxi]- se puede utilizar en la producción de productos químicos especiales, recubrimientos y adhesivos. Su reactividad lo hace adecuado para crear materiales con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción del Benceno, 1,2-bis[2-(2-propinoiloxi)etoxi]- implica su interacción con los objetivos moleculares a través de sus grupos funcionales. Los grupos alquino pueden participar en reacciones de química de clic, formando anillos de triazol estables. El anillo de benceno puede sufrir sustitución aromática electrofílica, lo que permite una mayor funcionalización. Estas interacciones permiten que el compuesto ejerza sus efectos en varios contextos químicos y biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
1,2-Bis[2-(hexiloxi)etoxi]benceno: Estructura similar pero con grupos hexiloxi en lugar de grupos propinoiloxi.
Benceno, 1,1’-[1,2-etanediilbis(oxi)]bis-: Contiene grupos etoxi en lugar de grupos propinoiloxi.
Benceno, (2-propeniloxi)-: Contiene grupos propeniloxi en lugar de grupos propinoiloxi.
Unicidad: El Benceno, 1,2-bis[2-(2-propinoiloxi)etoxi]- es único debido a la presencia de los grupos propinoiloxi, que confieren reactividad distintiva y potencial para aplicaciones de química de clic. Esto lo convierte en un compuesto valioso para crear arquitecturas moleculares complejas y explorar nuevas funcionalidades químicas y biológicas.
Propiedades
Número CAS |
637752-26-2 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
1,2-bis(2-prop-2-ynoxyethoxy)benzene |
InChI |
InChI=1S/C16H18O4/c1-3-9-17-11-13-19-15-7-5-6-8-16(15)20-14-12-18-10-4-2/h1-2,5-8H,9-14H2 |
Clave InChI |
WOFCCMYDSHDZBO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOC1=CC=CC=C1OCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
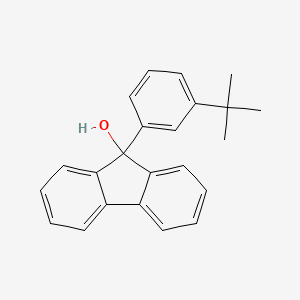
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)

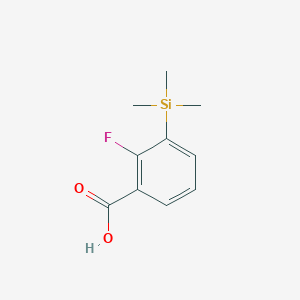
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
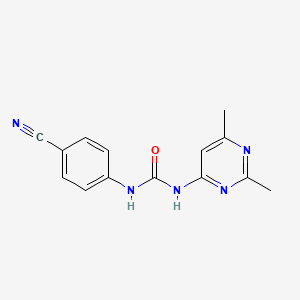
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
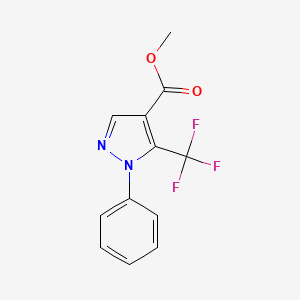
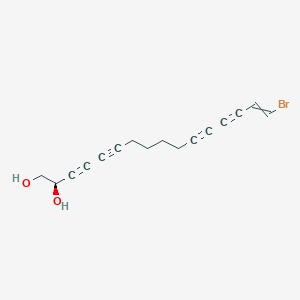
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)
![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)

